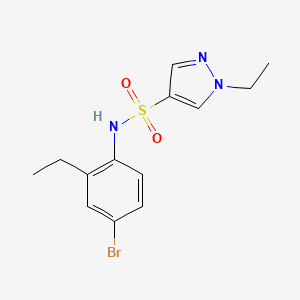![molecular formula C20H23N3O2S2 B4280151 2-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-indolinecarbothioamide](/img/structure/B4280151.png)
2-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-indolinecarbothioamide
Descripción general
Descripción
2-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-indolinecarbothioamide is a synthetic compound that has been used in scientific research for its potential therapeutic properties. This compound is also known as NSC745887 and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-indolinecarbothioamide involves the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and regulation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in chromatin remodeling and gene expression. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-indolinecarbothioamide has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis or cell death by activating caspases and increasing the expression of pro-apoptotic proteins. In neurons, it has been shown to protect against oxidative stress by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species (ROS). In immune cells, it has been shown to modulate the immune response by inhibiting the production of inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-indolinecarbothioamide in lab experiments is its potential therapeutic applications in various fields. This compound has been shown to have anti-cancer, neuroprotective, and immunomodulatory properties, which make it a promising candidate for further research. However, one limitation of using this compound is its potential toxicity and side effects. Further research is needed to determine the optimal dosage and administration of this compound to minimize its toxicity.
Direcciones Futuras
There are several future directions for research on 2-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-indolinecarbothioamide. One direction is to further investigate its potential therapeutic applications in cancer research, neurology, and immunology. Another direction is to study its mechanism of action in more detail, including its interactions with various enzymes and signaling pathways. Additionally, future research could focus on developing more potent and selective analogs of this compound with fewer side effects and greater therapeutic potential.
Aplicaciones Científicas De Investigación
2-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-indolinecarbothioamide has been studied for its potential therapeutic applications in various fields such as cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of certain cancer cells by inducing apoptosis or cell death. In neurology, it has been studied for its potential to protect neurons from damage caused by oxidative stress. In immunology, it has been shown to modulate the immune response by inhibiting the production of inflammatory cytokines.
Propiedades
IUPAC Name |
2-methyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-2,3-dihydroindole-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2/c1-15-14-16-6-2-3-7-19(16)23(15)20(26)21-17-8-10-18(11-9-17)27(24,25)22-12-4-5-13-22/h2-3,6-11,15H,4-5,12-14H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPTUDPQCUPMGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=S)NC3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl 2-({[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4280092.png)
![1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}imidazolidin-4-one](/img/structure/B4280100.png)
![methyl 2-({[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4280106.png)
![methyl 2-({[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4280113.png)
![3-(3-hydroxyphenyl)-2-mercapto-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4280114.png)
![3-(2-hydroxy-4-methylphenyl)-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4280120.png)
![3-(4-hydroxy-2-methylphenyl)-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4280127.png)
![4-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4280143.png)
![2,6-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4280154.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4280159.png)
![3-(4,5-dimethyl-3-thienyl)-5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4280172.png)